molecular formula C15H23N3O2 B12220664 2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B12220664
M. Wt: 277.36 g/mol
InChI Key: BTVZOMQSRFKHFC-UHFFFAOYSA-N
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Description

2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine

InChI

InChI=1S/C15H23N3O2/c1-4-13(12-20-15-16-6-3-7-17-15)10-18(8-1)11-14-5-2-9-19-14/h3,6-7,13-14H,1-2,4-5,8-12H2

InChI Key

BTVZOMQSRFKHFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCCO2)COC3=NC=CC=N3

Origin of Product

United States

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